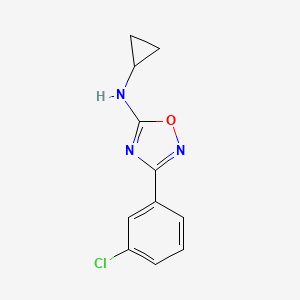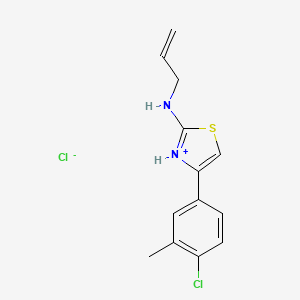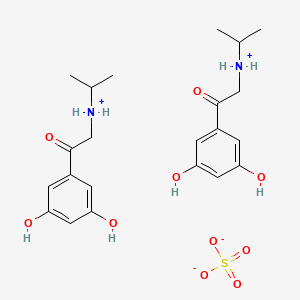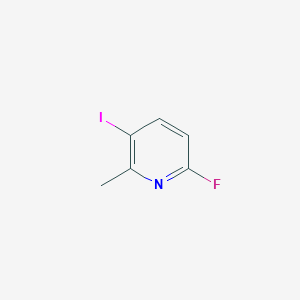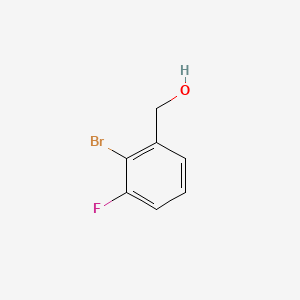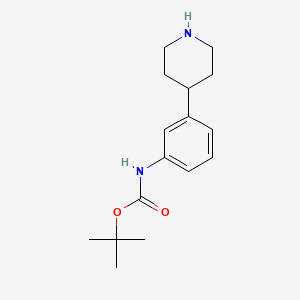
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
Vue d'ensemble
Description
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further substituted with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted phenyl piperidine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The piperidine moiety can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic or quinone derivatives, while reduction of the piperidine moiety can produce various substituted piperidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperidine-containing drugs .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.
tert-Butyl N-[(3R)-piperidin-3-yl]carbamate: A versatile building block in medicinal chemistry.
Uniqueness
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, phenyl ring, and piperidine moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-(3-piperidin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-6,11-12,17H,7-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFIZFIVZIEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652390 | |
| Record name | tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-53-9 | |
| Record name | tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
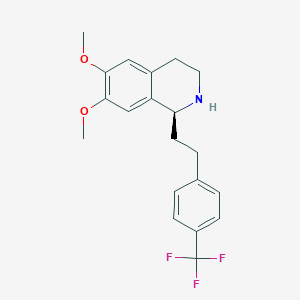


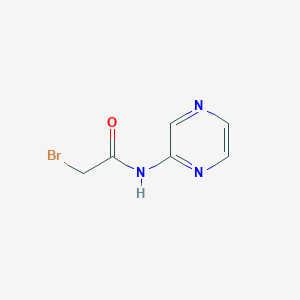
![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)
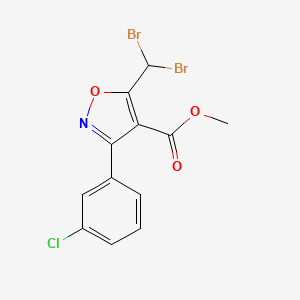
![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)
